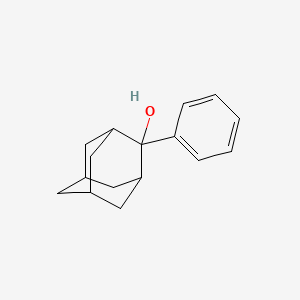

2-Phenyladamantan-2-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-phenyladamantan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O/c17-16(13-4-2-1-3-5-13)14-7-11-6-12(9-14)10-15(16)8-11/h1-5,11-12,14-15,17H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSVUOZUVEZBKGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3(C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10341219 | |

| Record name | 2-phenyladamantan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29480-18-0 | |

| Record name | 2-phenyladamantan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PHENYL-ADAMANTAN-2-OL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Phenyladamantan-2-ol from Adamantanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2-phenyladamantan-2-ol, a tertiary alcohol with significant potential in medicinal chemistry and materials science. The core of this synthesis lies in the nucleophilic addition of a phenyl group to the carbonyl carbon of adamantanone, a reaction most effectively achieved through a Grignard reagent. This document will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and outline the characterization of the final product, offering field-proven insights for successful and reproducible synthesis.

Introduction: The Significance of the Adamantane Scaffold

Adamantane and its derivatives have garnered considerable attention in drug discovery and development.[1] The rigid, lipophilic, and three-dimensional nature of the adamantane cage imparts unique physicochemical properties to molecules, often leading to enhanced metabolic stability, increased bioavailability, and improved binding affinity to biological targets.[1] The introduction of a phenyl group at the 2-position of the adamantane scaffold, resulting in this compound, creates a versatile building block for the synthesis of novel therapeutic agents and advanced materials.[2] This guide will focus on the practical synthesis of this valuable compound from the readily available starting material, adamantanone.

Reaction Mechanism: The Grignard Reaction

The synthesis of this compound from adamantanone is a classic example of a Grignard reaction, a powerful carbon-carbon bond-forming tool in organic synthesis. The reaction proceeds via the nucleophilic attack of a Grignard reagent, in this case, phenylmagnesium bromide, on the electrophilic carbonyl carbon of adamantanone.

The mechanism can be broken down into two key stages:

-

Nucleophilic Addition: The Grignar-d reagent, polarized with a partially negative charge on the carbon atom bonded to magnesium, acts as a potent nucleophile. It attacks the electrophilic carbonyl carbon of adamantanone, leading to the formation of a tetrahedral intermediate, a magnesium alkoxide.

-

Protonation (Workup): The magnesium alkoxide intermediate is then treated with a protic acid, typically in an aqueous workup step, to protonate the alkoxide and yield the final tertiary alcohol, this compound.

A critical aspect of the Grignard reaction is the absolute requirement for anhydrous (dry) conditions. Grignard reagents are highly basic and will react with any available protons, including those from water, which would quench the reagent and prevent the desired reaction with the ketone.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol outlines a reliable method for the synthesis of this compound.

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity |

| Adamantanone | C₁₀H₁₄O | 150.22 | 5.0 g (33.3 mmol) |

| Phenylmagnesium bromide (3.0 M in diethyl ether) | C₆H₅MgBr | 181.31 | 16.7 mL (50.0 mmol) |

| Anhydrous diethyl ether | (C₂H₅)₂O | 74.12 | ~100 mL |

| Saturated aqueous ammonium chloride solution | NH₄Cl | 53.49 | ~50 mL |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | As needed |

| Silica gel (for column chromatography) | SiO₂ | - | As needed |

| Hexane (for chromatography) | C₆H₁₄ | 86.18 | As needed |

| Ethyl acetate (for chromatography) | C₄H₈O₂ | 88.11 | As needed |

Procedure:

-

Reaction Setup: All glassware must be thoroughly dried in an oven at 120°C overnight and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.

-

Addition of Adamantanone: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser topped with a drying tube (containing calcium chloride), dissolve adamantanone (5.0 g, 33.3 mmol) in anhydrous diethyl ether (50 mL).

-

Addition of Grignard Reagent: Cool the adamantanone solution to 0°C using an ice bath. Slowly add the phenylmagnesium bromide solution (16.7 mL, 50.0 mmol) dropwise from the addition funnel over a period of 30 minutes with vigorous stirring. Maintain the temperature below 10°C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture back to 0°C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (50 mL). This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 25 mL). Combine the organic layers.

-

Drying and Evaporation: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can be employed to yield pure this compound as a white solid.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃): The proton NMR spectrum is expected to show signals for the phenyl protons in the aromatic region (δ 7.2-7.5 ppm) and a complex multiplet pattern for the adamantane protons in the aliphatic region (δ 1.5-2.5 ppm). A singlet for the hydroxyl proton will also be present, which is exchangeable with D₂O.

-

¹³C NMR (CDCl₃): The carbon NMR spectrum will display characteristic signals for the phenyl carbons, with the ipso-carbon appearing around δ 147 ppm and the other aromatic carbons between δ 125-128 ppm. The quaternary carbon of the adamantane cage attached to the hydroxyl and phenyl groups is expected to be around δ 80-85 ppm, with the remaining adamantane carbons appearing in the aliphatic region.[3]

-

IR (KBr): The infrared spectrum will show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Characteristic C-H stretching vibrations for the aromatic and aliphatic protons will be observed around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively. Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.[4]

-

Mass Spectrometry (EI): The mass spectrum should show the molecular ion peak (M⁺) at m/z 228.

Troubleshooting and Side Reactions

The most common side reaction in this synthesis is the formation of biphenyl, which arises from the coupling of the Grignard reagent with any unreacted bromobenzene (if the Grignard reagent is prepared in situ) or through radical coupling. Careful control of the reaction temperature and slow addition of the Grignard reagent can minimize this side product. If present, biphenyl can be removed during column chromatography as it is less polar than the desired alcohol.

Inadequate drying of glassware and solvents is the most frequent cause of reaction failure. If the Grignard reaction does not initiate, a small crystal of iodine can be added to activate the magnesium surface (if preparing the Grignard reagent from scratch).

Applications in Drug Discovery

The this compound scaffold is a valuable starting point for the synthesis of a variety of biologically active molecules. The hydroxyl group provides a convenient handle for further functionalization, allowing for the introduction of different pharmacophores. The combination of the rigid adamantane core and the aromatic phenyl group can be exploited to design ligands for various biological targets, including enzymes and receptors. The lipophilic nature of the adamantane moiety can enhance membrane permeability and oral bioavailability of drug candidates.[1] While specific applications of this compound are still emerging, its potential as a key intermediate in the development of novel therapeutics for a range of diseases is significant.[2][5]

Conclusion

The synthesis of this compound from adamantanone via a Grignard reaction is a robust and efficient method for accessing this valuable chemical entity. By adhering to the principles of anhydrous reaction conditions and following the detailed protocol provided, researchers can reliably produce this compound in high yield and purity. The unique structural features of this compound make it a promising scaffold for the design and synthesis of next-generation therapeutics and advanced materials.

References

-

W. H. Bunnelle, L. A. Meyer, R. E. Glaser. Synthesis of 1-Phenylethanol: A Grignard Reaction. Available at: [Link]

-

Supporting Information - The Royal Society of Chemistry. Available at: [Link]

-

2-Phenyl-pentan-2-ol | C11H16O | CID 138214 - PubChem. Available at: [Link]

-

Grignard Reaction. Available at: [Link]

-

Grignard Reaction: Synthesis of Triphenylmethanol. Available at: [Link]

-

2-phenyl-adamantan-2-ol (C16H20O) - PubChemLite. Available at: [Link]

-

2-Phenyl-2-adamantanol - ChemBK. Available at: [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]

-

Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. Available at: [Link]

-

2-Phenylbutan-2-ol | C10H14O | CID 15283 - PubChem. Available at: [Link]

-

Adamantane-Functionalized Phthalimide Scaffold: Pathways to Supramolecular Interactions and Drug Discovery - MDPI. Available at: [Link]

-

4-protoadamantanone (tricyclo-[4.3.1.0 3,8 ]decan-4-one - Organic Syntheses Procedure. Available at: [Link]

-

Privileged Scaffolds for Library Design and Drug Discovery - PMC. Available at: [Link]

-

The many faces of the adamantyl group in drug design - PubMed. Available at: [Link]

-

Synthesis of 2-Oxaadamantane Derivatives - PMC. Available at: [Link]

-

1H and13C NMR study of 2-substituted phenyl methyl sulphides - ResearchGate. Available at: [Link]

- CN1980875A - Process for producing 2-adamantanol and 2-adamantanone - Google Patents.

-

Design and synthesis of 2-phenylnaphthalenoids as inhibitors of DNA topoisomeraseIIα and antitumor agents - PubMed. Available at: [Link]

-

The Chromenopyridine Scaffold: A Privileged Platform in Drug Design - MDPI. Available at: [Link]

-

2-Phenethylamines in Medicinal Chemistry: A Review - PMC. Available at: [Link]

-

Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010-2022) - PubMed. Available at: [Link]

Sources

The Formation of 2-Phenyladamantan-2-ol: A Mechanistic and Synthetic Guide

Abstract

This technical guide provides a comprehensive examination of the synthesis and underlying reaction mechanisms for the formation of 2-phenyladamantan-2-ol, a tertiary alcohol of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the rigid adamantane cage. This document is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical insights and practical, field-proven experimental protocols. We will explore the predominant synthetic routes, focusing on the nucleophilic addition of organometallics to adamantanone and electrophilic aromatic substitution pathways. The discussion is grounded in the principles of physical organic chemistry, with a particular emphasis on the stability and reactivity of adamantyl carbocation intermediates. Detailed, step-by-step methodologies, data presentation in tabular and graphical formats, and mechanistic diagrams are provided to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Adamantane Moiety

The adamantane scaffold, a perfectly symmetrical, strain-free tricyclic alkane, has garnered considerable attention in the fields of drug discovery and materials science. Its rigid, lipophilic nature provides a unique structural anchor that can be exploited to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Adamantane derivatives have been successfully incorporated into approved drugs, demonstrating their utility in enhancing metabolic stability and receptor binding affinity. This compound, featuring a phenyl group and a hydroxyl moiety at the C2 position, serves as a key intermediate for the synthesis of a diverse array of more complex derivatives. A thorough understanding of its formation is therefore crucial for the rational design and development of novel adamantane-based compounds.

Synthetic Pathways to this compound

The construction of the C-C bond between the adamantane cage and the phenyl group at a secondary carbon, followed by the introduction of a hydroxyl group, can be primarily achieved through two distinct and powerful synthetic strategies: the Grignard reaction and the Friedel-Crafts reaction. Each pathway offers unique advantages and proceeds through different mechanistic intermediates, which will be explored in detail.

The Grignard Reaction: Nucleophilic Addition to Adamantanone

The most direct and widely employed method for the synthesis of this compound is the Grignard reaction. This venerable organometallic reaction involves the nucleophilic attack of a phenylmagnesium halide (a Grignard reagent) on the electrophilic carbonyl carbon of adamantanone.

The reaction proceeds in two key stages: the formation of the Grignard reagent and its subsequent addition to the ketone.

-

Formation of Phenylmagnesium Bromide: Bromobenzene is reacted with magnesium turnings in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (THF). The magnesium inserts into the carbon-bromine bond, forming the highly polarized phenylmagnesium bromide. The ether solvent is crucial as it coordinates with the magnesium center, stabilizing the Grignard reagent.[1][2]

-

Nucleophilic Addition: The Grignard reagent, effectively a source of the phenyl anion (Ph⁻), acts as a potent nucleophile. It attacks the electrophilic carbonyl carbon of adamantanone, leading to the formation of a tetrahedral magnesium alkoxide intermediate.

-

Acidic Workup: The reaction mixture is then quenched with an aqueous acid solution (e.g., dilute HCl or NH₄Cl) to protonate the alkoxide, yielding the final product, this compound, and magnesium salts which are subsequently removed during the workup.

The overall transformation is depicted below:

Caption: Mechanism of this compound formation via Grignard reaction.

The Friedel-Crafts Reaction: An Electrophilic Aromatic Substitution Approach

An alternative, though less direct, route to this compound and its derivatives involves the Friedel-Crafts reaction. This classic method of forming carbon-carbon bonds to an aromatic ring proceeds via an electrophilic aromatic substitution mechanism. In this context, a suitable adamantane-derived electrophile is generated and reacted with benzene.

The key to this pathway is the generation of a stable carbocation from an adamantane precursor.

-

Generation of the 2-Adamantyl Cation: A precursor such as 2-bromoadamantane or 2-adamantanol can be treated with a strong Lewis acid (e.g., AlCl₃, FeCl₃) or a Brønsted acid (e.g., H₂SO₄) to generate the 2-adamantyl cation.[3] The stability of this secondary carbocation is a critical factor in the feasibility of this reaction. While tertiary adamantyl cations are exceptionally stable, secondary adamantyl cations are also sufficiently stable to be formed under these conditions.

-

Electrophilic Attack: The generated 2-adamantyl cation then acts as an electrophile and is attacked by the π-electrons of the benzene ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Rearomatization: A weak base, such as the counterion from the Lewis acid complex (e.g., AlCl₃Br⁻), abstracts a proton from the sigma complex, restoring the aromaticity of the benzene ring and yielding 2-phenyladamantane.

-

Subsequent Oxidation: To arrive at this compound, a subsequent oxidation step would be required to introduce the hydroxyl group at the C2 position. This adds complexity to the overall synthesis compared to the more direct Grignard approach.

Caption: Mechanism of 2-phenyladamantane formation via Friedel-Crafts alkylation.

Experimental Protocol: Grignard Synthesis of this compound

The following protocol details a reliable method for the synthesis of this compound via the Grignard reaction.

Safety Precautions: Anhydrous diethyl ether is extremely flammable and volatile. All operations should be conducted in a well-ventilated fume hood, away from ignition sources. Grignard reagents are highly reactive and moisture-sensitive. Ensure all glassware is scrupulously dried.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Magnesium Turnings | 24.31 | 1.22 g | 0.05 |

| Bromobenzene | 157.01 | 7.85 g (5.27 mL) | 0.05 |

| Adamantanone | 150.22 | 6.01 g | 0.04 |

| Anhydrous Diethyl Ether | 74.12 | ~150 mL | - |

| Saturated NH₄Cl (aq) | - | ~100 mL | - |

| Anhydrous MgSO₄ | 120.37 | As needed | - |

Procedure:

Caption: Experimental workflow for the Grignard synthesis of this compound.

-

Preparation of the Grignard Reagent:

-

Assemble a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place magnesium turnings (1.22 g, 0.05 mol) in the flask.

-

Add a small crystal of iodine to activate the magnesium surface.

-

In the dropping funnel, prepare a solution of bromobenzene (7.85 g, 0.05 mol) in 50 mL of anhydrous diethyl ether.

-

Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a cloudy appearance. If the reaction does not start, gentle warming may be necessary.[4]

-

Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete consumption of the magnesium.

-

-

Reaction with Adamantanone:

-

Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

-

Dissolve adamantanone (6.01 g, 0.04 mol) in 50 mL of anhydrous diethyl ether and add this solution to the dropping funnel.

-

Add the adamantanone solution dropwise to the stirred Grignard reagent at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

-

-

Workup and Purification:

-

Carefully pour the reaction mixture into a beaker containing approximately 100 g of crushed ice and 100 mL of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent such as hexanes to yield this compound as a white solid.

-

Product Characterization

The structure of the synthesized this compound should be confirmed by standard spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl group, the protons of the adamantane cage, and a singlet for the hydroxyl proton (which may be broad and exchangeable with D₂O). |

| ¹³C NMR | Resonances for the quaternary carbon bearing the phenyl and hydroxyl groups, the carbons of the phenyl ring, and the distinct carbons of the adamantane skeleton. |

| FT-IR | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol, and characteristic C-H and C=C stretching vibrations for the aromatic and aliphatic portions of the molecule. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of this compound (C₁₆H₂₀O, MW = 228.33 g/mol ). |

Mechanistic Insights and Causality

The choice of the Grignard reaction as the preferred synthetic route is dictated by its high efficiency, regioselectivity, and operational simplicity for accessing tertiary alcohols. The reaction's success hinges on the nucleophilicity of the Grignard reagent and the electrophilicity of the carbonyl carbon in adamantanone. The anhydrous conditions are paramount, as any protic species will rapidly quench the highly basic Grignard reagent, leading to the formation of benzene and a reduction in yield.[2]

In the context of the Friedel-Crafts reaction, the stability of the 2-adamantyl carbocation is a key determinant of the reaction's feasibility. While secondary carbocations are generally less stable than tertiary ones, the rigid, cage-like structure of adamantane provides a degree of stabilization to the carbocation at the C2 position.[3] However, the potential for rearrangements and the need for a subsequent oxidation step make this route less synthetically elegant than the Grignard approach for the direct synthesis of this compound.

Conclusion

This technical guide has provided a detailed overview of the primary synthetic methodologies for the formation of this compound, with a pronounced focus on the Grignard reaction due to its superior efficiency and directness. A thorough understanding of the underlying mechanistic principles, as detailed herein, is essential for the successful synthesis and for troubleshooting potential experimental challenges. The provided step-by-step protocol offers a validated and reproducible method for the preparation of this important adamantane derivative, which serves as a valuable building block for the development of novel pharmaceuticals and advanced materials.

References

-

7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. (2024, March 16). Retrieved from [Link]

-

Preparation of the Grignard reagent, phenylmagnesium bromide. (2012, November 14). Retrieved from [Link]

-

Generation and Reaction of a Grignard Reagent. (2021, April 22). Retrieved from [Link]

-

Grignard Reaction. Retrieved from [Link]

-

phenylmagnesium bromide - Organic Syntheses Procedure. Retrieved from [Link]

-

Supporting information - The Royal Society of Chemistry. Retrieved from [Link]

-

Stable carbocations. CLXXII. 2-Adamantyl cations | The Journal of Organic Chemistry. Retrieved from [Link]

-

Computational studies of 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile - PubMed. (2019, February 18). Retrieved from [Link]

-

Adamantan-2-ol. a Structure. b 1 T 1H NMR spectrum of... - ResearchGate. Retrieved from [Link]

-

Experiment 12: Grignard Synthesis of Triphenylmethanol - ResearchGate. Retrieved from [Link]

-

Grignard Reaction: Synthesis of Triphenylmethanol. Retrieved from [Link]

-

Experiment 16 — Grignard Chemistry: Synthesis of Triphenylmethanol. Retrieved from [Link]

-

2-Phenyl-4-penten-2-ol - the NIST WebBook. Retrieved from [Link]

-

Spectroscopic, Spectrometric and Computational Studies of New Lasalocid Derivatives and Their Complexes with Selected Metal Cations - MDPI. Retrieved from [Link]

-

Computational and Experimental Investigation of the Effect of Cation Structure on the Solubility of Anionic Flow Battery Active-Materials - ResearchGate. (2021, November 24). Retrieved from [Link]

-

Computational Study of Crystallography, Defects, Ion Migration and Dopants in Almandine Garnet - MDPI. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Phenyladamantan-2-ol

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-phenyladamantan-2-ol. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and characterization of complex organic molecules. This document will delve into the nuances of spectral interpretation, backed by established methodologies and theoretical principles.

Introduction: The Structural Significance of Adamantane Derivatives

Adamantane and its derivatives are of significant interest in medicinal chemistry and materials science due to their rigid, lipophilic, and cage-like structure. The incorporation of an adamantyl moiety can profoundly influence the pharmacological and material properties of a molecule. This compound, with its tertiary alcohol and phenyl substitution on the adamantane core, presents a compelling case for detailed structural analysis. NMR spectroscopy is an indispensable tool for unambiguously determining the three-dimensional structure of such molecules in solution.[1][2] This guide will provide a detailed walkthrough of the assignment and interpretation of its ¹H and ¹³C NMR spectra.

Experimental Protocols: Ensuring Data Integrity

The acquisition of high-quality NMR data is predicated on meticulous sample preparation and the selection of appropriate experimental parameters. The protocols outlined below are designed to yield spectra with excellent resolution and signal-to-noise, which are critical for accurate structural assignment.

Sample Preparation

-

Compound: this compound (C₁₆H₂₀O, Molar Mass: 228.33 g/mol ).[3]

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. However, for compounds containing hydroxyl groups, deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ can be advantageous as they can slow down the proton exchange of the -OH group, sometimes allowing for the observation of coupling to adjacent protons.[4][5][6] For this guide, we will consider spectra acquired in CDCl₃, a common and versatile NMR solvent.

-

Concentration: A concentration of 10-20 mg of the analyte in 0.6-0.7 mL of deuterated solvent is typically sufficient for obtaining good quality ¹H and ¹³C NMR spectra within a reasonable acquisition time.

-

Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0.00 ppm.[7][8]

NMR Data Acquisition

All spectra should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

-

¹H NMR Spectroscopy:

-

A standard single-pulse experiment is typically sufficient.

-

Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Spectroscopy:

-

A proton-decoupled experiment is used to simplify the spectrum to single lines for each unique carbon.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are crucial for differentiating between CH, CH₂, and CH₃ groups. Quaternary carbons do not appear in DEPT spectra.[9][10][11][12][13]

-

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[14][15]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.[14][16]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is invaluable for piecing together the molecular skeleton.[14][17]

-

Experimental Workflow Diagram

Caption: Workflow for NMR analysis of this compound.

¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the phenyl protons and the protons of the adamantane cage. The rigidity of the adamantane framework leads to distinct chemical shifts for protons in different environments.

Phenyl Protons

The five protons of the phenyl group will typically appear in the aromatic region of the spectrum, between 7.2 and 7.6 ppm. Due to the free rotation around the C-C single bond connecting the phenyl group to the adamantane cage, the ortho, meta, and para protons may exhibit complex splitting patterns or appear as a multiplet.

Adamantane Protons

The adamantane cage of this compound has several sets of non-equivalent protons. The chemical shifts of these protons are influenced by their proximity to the electron-withdrawing phenyl and hydroxyl groups. The signals for the adamantane protons are generally found in the upfield region, between 1.5 and 3.0 ppm. The rigid structure of adamantane often results in complex second-order coupling effects, making precise multiplicity analysis challenging without the aid of 2D NMR.[18]

Hydroxyl Proton

The chemical shift of the hydroxyl proton is highly variable and depends on factors such as concentration, solvent, and temperature.[6][19] It typically appears as a broad singlet. A D₂O shake experiment can be performed to confirm the assignment of the -OH peak; upon addition of D₂O, the hydroxyl proton is exchanged for deuterium, causing its signal to disappear from the spectrum.[19]

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl (ortho, meta, para) | 7.2 - 7.6 | Multiplet |

| Adamantane (CH) | 2.0 - 2.5 | Broad Multiplet |

| Adamantane (CH₂) | 1.6 - 2.2 | Multiplet |

| Hydroxyl (-OH) | Variable (e.g., 1.5 - 2.5) | Broad Singlet |

¹³C NMR Spectral Analysis of this compound

The proton-decoupled ¹³C NMR spectrum of this compound provides valuable information about the carbon skeleton. The number of signals corresponds to the number of chemically non-equivalent carbon atoms.

Phenyl Carbons

The phenyl group will exhibit four signals in the aromatic region (125-150 ppm): one for the ipso-carbon (the carbon attached to the adamantane), one for the ortho-carbons, one for the meta-carbons, and one for the para-carbon. The ipso-carbon signal is often of lower intensity.

Adamantane Carbons

The adamantane cage has several distinct carbon environments. The carbon bearing the phenyl and hydroxyl groups (C-2) is a quaternary carbon and will appear significantly downfield due to the deshielding effects of these substituents. The other adamantane carbons, both methine (CH) and methylene (CH₂), will resonate at higher field strengths.[20][21] DEPT experiments are essential for distinguishing between the CH and CH₂ signals of the adamantane cage.[9][10][11]

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type (from DEPT) |

| C-2 (quaternary) | 75 - 85 | C |

| Phenyl (ipso) | 145 - 150 | C |

| Phenyl (ortho, meta, para) | 125 - 130 | CH |

| Adamantane (CH) | 30 - 40 | CH |

| Adamantane (CH₂) | 25 - 35 | CH₂ |

Key Chemical Shift Regions Diagram

Caption: Predicted ¹³C NMR chemical shift regions for this compound.

Advanced 2D NMR Techniques for Complete Structural Elucidation

For a molecule with the complexity of this compound, 1D NMR spectra alone may not be sufficient for unambiguous assignment of all signals, particularly within the crowded aliphatic region of the adamantane cage. 2D NMR experiments are indispensable for confirming connectivity.[22][23][24]

-

COSY: Will reveal the coupling network between the adamantane protons, helping to trace the connectivity through the cage structure.

-

HSQC: Provides a direct correlation between each proton and the carbon to which it is attached, allowing for the definitive assignment of protonated carbons.

-

HMBC: Is crucial for identifying long-range (2-3 bond) correlations. For example, HMBC correlations from the phenyl protons to the quaternary C-2 of the adamantane, and from the adamantane protons to the phenyl carbons, would unequivocally confirm the connectivity of the two moieties.

By systematically analyzing the data from these 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals in this compound can be achieved, thus confirming its chemical structure.

Conclusion

The ¹H and ¹³C NMR spectral data of this compound provide a detailed fingerprint of its molecular structure. A comprehensive analysis, incorporating 1D and advanced 2D NMR techniques, allows for the unambiguous assignment of all proton and carbon resonances. This in-depth understanding is critical for researchers in drug discovery and materials science who rely on precise structural characterization to rationalize the properties and activities of adamantane-containing compounds.

References

- Pehk, T., & Lippmaa, E. (1971). ¹³C NMR spectra of adamantane derivatives. Organic Magnetic Resonance, 3(5), 679-687.

- Szilágyi, B., et al. (2020). Nuclear magnetic resonance spectroscopy of adamantane derivatives: interpretation of proton and carbon chemical shifts. Spectroscopy Letters, 53(7), 513-522.

-

University of Regensburg. (n.d.). ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Nanalysis. (2015, November 19). DEPT: A tool for ¹³C peak assignments. Retrieved from [Link]

-

Taylor & Francis Online. (2020, June 5). Nuclear magnetic resonance spectroscopy of adamantane derivatives: interpretation of proton and carbon chemical shifts. Retrieved from [Link]

-

Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

-

University of Calgary. (n.d.). DEPT ¹³C-NMR Spectra. Retrieved from [Link]

- Hoffman, R. E. (2022). Solid-state chemical-shift referencing with adamantane. Journal of Magnetic Resonance, 340, 107231.

-

Oxford Academic. (n.d.). Unexpected Changes of Resonance-Line Positions in ¹H-Decoupled ¹³C MAS NMR Spectra of Adamantane Depending on Sample-Spinning Frequencies: Interference between Intermolecular ¹³C-¹H and ¹H-¹H Dipolar Couplings. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

MDPI. (2024, April 26). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Retrieved from [Link]

-

PubMed. (n.d.). ¹H NMR spectra of alcohols in hydrogen bonding solvents: DFT/GIAO calculations of chemical shifts. Retrieved from [Link]

- Morcombe, C. R., & Zilm, K. W. (2003). Chemical shift referencing in MAS solid state NMR. Journal of Magnetic Resonance, 162(2), 479-486.

- Fort, R. C., & Schleyer, P. v. R. (1964). The Proton Magnetic Resonance Spectra of Adamantane and Its Derivatives. The Journal of Organic Chemistry, 29(10), 3195-3200.

-

ResearchGate. (2022, August 7). Solid-state chemical-shift referencing with adamantane. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

ResearchGate. (2022, August 6). ¹H NMR spectra of alcohols in hydrogen bonding solvents: DFT/GIAO calculations of chemical shifts. Retrieved from [Link]

-

The Ohio State University. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

-

ProQuest. (n.d.). Applying 2D NMR methods to the structural elucidation of complex natural products. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. Retrieved from [Link]

-

San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Adamantan-2-ol. a Structure. b 1D ¹H NMR spectrum without shift reagent... Retrieved from [Link]

- Elyashberg, M. E., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(3), 771-782.

-

Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Complex NMR experiments: 2D, selective, etc. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Retrieved from [Link]

- Abraham, R. J., et al. (2008). Basic ¹H- and ¹³C-NMR Spectroscopy. John Wiley & Sons.

-

Human Metabolome Database. (n.d.). [¹H, ¹³C]-HSQC NMR Spectrum (2D, 600 MHz, H₂O, experimental) (HMDB0000159). Retrieved from [Link]

-

ChemBK. (2024, April 9). 2-Phenyl-2-adamantanol. Retrieved from [Link]

-

Minnesota State University Moorhead. (n.d.). Short Summary of ¹H-NMR Interpretation. Retrieved from [Link]

-

MDPI. (2023, November 16). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Retrieved from [Link]

-

York University. (n.d.). Early Transition Metal 2-Adamantyls and Mixed- Heteroadamantane Polar Crystals: Synthesis and Characterization. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000045 L-Phenylalanine at BMRB. Retrieved from [Link]

-

Taylor & Francis Online. (2014, April 28). Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. Retrieved from [Link]

-

ResearchGate. (2022, August 6). ¹H and¹³C NMR study of 2-substituted phenyl methyl sulphides. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. chembk.com [chembk.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. (1)H NMR spectra of alcohols in hydrogen bonding solvents: DFT/GIAO calculations of chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Chemical shift referencing in MAS solid state NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. che.hw.ac.uk [che.hw.ac.uk]

- 10. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]

- 11. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 14. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000159) [hmdb.ca]

- 17. NMR Tutorials: NMR Experiments [nmr-center.nmrsoft.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. kbfi.ee [kbfi.ee]

- 21. Solid-state chemical-shift referencing with adamantane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 23. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-Phenyladamantan-2-ol

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-phenyladamantan-2-ol, a molecule of significant interest in pharmaceutical and materials science. As a bulky, non-polar tertiary alcohol, its characterization presents unique challenges and requires a nuanced application of modern mass spectrometry techniques. This document delves into the theoretical and practical aspects of analyzing this compound, offering field-proven insights into experimental design, from sample preparation to data interpretation. We will explore both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies, detailing the rationale behind the selection of ionization techniques and fragmentation analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to develop robust and reliable analytical methods for adamantane derivatives and related compounds.

Introduction to this compound and its Analytical Significance

This compound (C₁₆H₂₀O, MW: 228.33 g/mol ) is a synthetic organic compound characterized by a rigid adamantane cage structure with a phenyl group and a hydroxyl group attached to the same tertiary carbon atom.[1][2] The unique three-dimensional structure of the adamantane moiety imparts properties such as high thermal stability and lipophilicity, making its derivatives attractive scaffolds in drug discovery and polymer science.

The precise and accurate characterization of this compound is paramount for quality control, metabolic studies, and reaction monitoring. Mass spectrometry, with its high sensitivity and specificity, stands as the premier analytical technique for this purpose. However, the compound's tertiary alcohol nature and low polarity necessitate a carefully considered analytical strategy to achieve reliable ionization and interpretable fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[3] Given the relatively low polarity of this compound, GC-MS is a suitable analytical approach.

The Rationale for Derivatization

While this compound is amenable to GC-MS analysis, its hydroxyl group can lead to peak tailing and potential thermal degradation in the injector port or on the column. To mitigate these effects and improve chromatographic performance, a derivatization step is often recommended. Silylation, the replacement of the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, is a common and effective strategy.[4][5] This process increases the volatility and thermal stability of the analyte.[4]

Electron Ionization (EI) and Proposed Fragmentation Pathway

Electron Ionization (EI) is the most common ionization technique used in GC-MS.[6] It is a "hard" ionization method that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation.[7][8] This fragmentation is invaluable for structural elucidation.

For this compound, the molecular ion peak (m/z 228) is expected to be weak or even absent, a common characteristic of tertiary alcohols.[9] The fragmentation pattern will be dominated by several key pathways:

-

Loss of Water (H₂O): A prominent peak is anticipated at m/z 210, corresponding to the [M-H₂O]⁺ ion. This is a characteristic fragmentation of alcohols.[9]

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a major fragmentation route. In this case, it would involve the loss of a phenyl radical (C₆H₅•) to yield an ion at m/z 151, or the loss of an adamantyl radical to produce a prominent ion at m/z 121 (C₇H₅O⁺).

-

Adamantane Cage Fragmentation: The adamantane structure itself undergoes characteristic fragmentation. Following the initial loss of water or the phenyl group, the adamantyl cation (m/z 135) can be formed.[10] This cation can further fragment to produce ions at m/z 107, 93, 79, and 77.[10]

-

Phenyl Group Fragmentation: The presence of the phenyl group will give rise to characteristic aromatic ions, such as the phenyl cation at m/z 77 and the tropylium ion at m/z 91.

Proposed Electron Ionization Fragmentation Pathway of this compound

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. 2-Phenylpropan-2-ol | SIELC Technologies [sielc.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. 2-Phenyl-pentan-2-ol | C11H16O | CID 138214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. GC-MS Determination of 2-Phenyl-2-propanol inFootwear Materials [scupgkg.cn]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Infrared Spectroscopy of 2-Phenyladamantan-2-ol

This guide provides a comprehensive technical overview of the principles and practices involved in the infrared (IR) spectroscopic analysis of 2-phenyladamantan-2-ol. It is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their work. This document will delve into the theoretical basis for the IR spectrum of this compound, provide a detailed experimental protocol for acquiring high-quality data, and offer a thorough interpretation of the resulting spectrum.

Introduction: The Structural Significance of this compound

This compound, with the chemical formula C₁₆H₂₀O, is a fascinating molecule that combines the rigid, three-dimensional cage structure of adamantane with a phenyl group and a tertiary alcohol.[1][2] The adamantane moiety imparts lipophilicity and conformational rigidity, properties that are highly sought after in medicinal chemistry for designing drug candidates with improved metabolic stability and target-binding affinity. The tertiary alcohol and the phenyl group introduce sites for potential hydrogen bonding and π-π stacking interactions, respectively, further influencing the molecule's biological activity.

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. By identifying the characteristic frequencies at which different functional groups absorb infrared radiation, we can confirm the molecular structure, assess purity, and gain insights into intermolecular interactions. For a molecule like this compound, IR spectroscopy is an indispensable tool for verifying its synthesis and characterizing its solid-state properties.

Theoretical Infrared Spectrum of this compound: A Functional Group Analysis

The infrared spectrum of this compound can be predicted by considering the characteristic absorption frequencies of its three key structural components: the adamantane cage, the tertiary alcohol, and the monosubstituted phenyl ring.

The Adamantane Cage Vibrations

The adamantane cage is a highly symmetric and rigid structure composed of sp³-hybridized carbon atoms. Its infrared spectrum is characterized by a series of absorptions corresponding to C-H stretching and bending vibrations.[3][4][5]

-

C-H Stretching: The C-H stretching vibrations of the adamantane cage are expected to appear in the region of 2850-3000 cm⁻¹. These are typically sharp and of medium to strong intensity.

-

CH₂ Scissoring and Twisting/Wagging: The methylene groups in the adamantane structure will exhibit scissoring vibrations around 1450 cm⁻¹ and twisting or wagging vibrations in the 1300-1150 cm⁻¹ region.

-

C-C Stretching: The adamantane cage's C-C bond stretching vibrations are generally weak and appear in the fingerprint region of the spectrum, typically below 1200 cm⁻¹.

The Tertiary Alcohol Functional Group

The tertiary alcohol is a key functional group in this compound, and its absorptions are highly diagnostic.

-

O-H Stretching: In the solid state, the hydroxyl groups of this compound molecules will participate in intermolecular hydrogen bonding. This results in a characteristic broad and strong absorption band in the region of 3200-3600 cm⁻¹.[6][7][8] The broadness of this peak is a direct consequence of the different hydrogen-bonding environments within the crystal lattice. In a dilute solution in a non-polar solvent, a sharp, free O-H stretching band would be observed around 3600 cm⁻¹.

-

C-O Stretching: The C-O stretching vibration of a tertiary alcohol is typically a strong band found between 1100 and 1210 cm⁻¹.[9][10] This peak is often one of the most intense in the fingerprint region and its position can provide confirmation of the tertiary nature of the alcohol.

The Monosubstituted Phenyl Ring

The phenyl group introduces several characteristic absorptions into the infrared spectrum.

-

Aromatic C-H Stretching: The C-H stretching vibrations of the aromatic ring appear at wavenumbers just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range.[11] These are usually of weak to medium intensity.

-

C=C Ring Stretching: The stretching of the carbon-carbon double bonds within the benzene ring gives rise to a set of characteristic sharp bands of variable intensity in the 1450-1600 cm⁻¹ region.[12] For monosubstituted benzenes, two bands are typically observed around 1600 cm⁻¹ and 1495 cm⁻¹, with another pair around 1450 cm⁻¹.

-

Out-of-Plane C-H Bending (Wagging): The out-of-plane bending vibrations of the five adjacent hydrogen atoms on the monosubstituted phenyl ring are highly characteristic and result in two strong absorptions. One is typically found between 730-770 cm⁻¹ and the other between 690-710 cm⁻¹.[12] These bands are very useful for confirming the substitution pattern of the aromatic ring.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The following protocol outlines the steps for obtaining a high-quality Fourier Transform Infrared (FT-IR) spectrum of solid this compound using the Attenuated Total Reflectance (ATR) technique. ATR is a preferred method for solid samples as it requires minimal sample preparation and provides excellent reproducibility.

Instrumentation and Materials

-

FT-IR Spectrometer: A benchtop FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector is suitable for this analysis.

-

ATR Accessory: A single-reflection diamond ATR accessory is recommended for its durability and broad spectral range.

-

Sample: High-purity, crystalline this compound.

-

Solvent: Isopropanol or ethanol for cleaning the ATR crystal.

-

Wipes: Lint-free laboratory wipes.

Experimental Workflow

Sources

- 1. PubChemLite - 2-phenyl-adamantan-2-ol (C16H20O) [pubchemlite.lcsb.uni.lu]

- 2. chembk.com [chembk.com]

- 3. researchgate.net [researchgate.net]

- 4. Adamantane(281-23-2) IR Spectrum [m.chemicalbook.com]

- 5. Adamantane [webbook.nist.gov]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. spectroscopyonline.com [spectroscopyonline.com]

biological activity of adamantane-based tertiary alcohols

An In-Depth Technical Guide to the Biological Activity of Adamantane-Based Tertiary Alcohols

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

The adamantane nucleus, a rigid and lipophilic tricyclic hydrocarbon, represents a uniquely privileged scaffold in modern medicinal chemistry.[1][2] Its diamondoid structure provides a stable, three-dimensional framework that can be strategically functionalized to interact with a variety of biological targets.[3][4] This guide focuses specifically on adamantane derivatives featuring a tertiary alcohol group, a class of compounds exhibiting a broad spectrum of biological activities. We will explore the synthetic pathways to these molecules, delve into their primary therapeutic applications—including neuroprotective, antiviral, and anticancer effects—and elucidate the underlying mechanisms of action. Furthermore, this document provides detailed, field-proven experimental protocols for evaluating the bioactivity of these compounds, offering a practical resource for researchers in drug discovery and development.

The Adamantane Scaffold: A Privileged Structure in Medicinal Chemistry

First isolated from petroleum in 1933, adamantane's cage-like structure is perfectly symmetrical and virtually strain-free.[1][3] These intrinsic properties confer several advantages in drug design:

-

Lipophilicity: The bulky, hydrocarbon-rich structure imparts high lipophilicity, which can enhance a molecule's ability to cross biological membranes and interact with hydrophobic pockets in target proteins.[2]

-

Three-Dimensionality: Unlike flat aromatic rings, the adamantane cage offers a defined three-dimensional geometry, allowing for precise spatial orientation of functional groups to optimize interactions with complex biological receptors.[5]

-

Metabolic Stability: The adamantane core is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.[6]

The introduction of a tertiary alcohol, typically at one of the four equivalent bridgehead (tertiary) carbon atoms, provides a crucial chemical handle. This hydroxyl group can act as a hydrogen bond donor or acceptor, significantly influencing the molecule's solubility and its binding affinity to target enzymes or receptors.

Synthesis of Adamantane-Based Tertiary Alcohols

The functionalization of the adamantane core to introduce a tertiary hydroxyl group is a cornerstone of synthesizing these bioactive molecules. The most direct routes typically involve the oxidation of a C-H bond at a bridgehead position.

A common laboratory-scale method involves the direct ozonation of adamantane on a silica gel support to yield 1-adamantanol.[1] For derivatives, a multi-step synthesis is often employed. For example, adamantane can be brominated to form 1-bromoadamantane, which can then be hydrolyzed to 1-adamantanol. More complex derivatives, such as 3-amino-1-adamantanol, a key intermediate for the antidiabetic drug vildagliptin, can be synthesized from 1-adamantanamine hydrochloride through nitration and subsequent reactions.[7]

Below is a generalized workflow for the synthesis of 1-adamantanol, a parent tertiary alcohol in this class.

Caption: Generalized synthetic pathway to 1-adamantanol.

Spectrum of Biological Activities & Mechanisms of Action

Adamantane-based tertiary alcohols and related derivatives demonstrate a remarkable range of biological activities, stemming from the scaffold's ability to interact with diverse physiological targets.

Neuroprotective Properties

Adamantane derivatives are well-established agents for treating neurodegenerative diseases.[8][9] While the most famous examples, memantine and amantadine, are primary amines, their mechanism provides a blueprint for designing other neuroprotective adamantanes, including tertiary alcohols.

-

Mechanism of Action: NMDA Receptor Antagonism: A primary mechanism of neuroprotection is the non-competitive antagonism of N-methyl-D-aspartate (NMDA) receptors.[5][10] In pathological conditions like Alzheimer's disease, excessive glutamate leads to overstimulation of NMDA receptors, causing excitotoxicity and neuronal cell death. Adamantane derivatives can physically block the ion channel of the NMDA receptor, preventing excessive calcium influx and mitigating this damage.[9][10]

-

Alternative Mechanisms: Not all neuroprotective effects are tied to NMDA receptors. The derivative 5-hydroxyadamantane-2-on, which contains a tertiary alcohol, has been shown to exert significant cerebrovascular and neuroprotective effects during brain ischemia without blocking NMDA receptors.[10][11][12] Evidence suggests its mechanism may involve the GABAergic system, highlighting the platform's versatility.[10][12]

Antiviral Properties

The field of adamantane medicinal chemistry was born from the discovery of the antiviral activity of amantadine against Influenza A.[13][14]

-

Mechanism of Action: M2 Ion Channel Blockade: The primary antiviral target for adamantane derivatives against Influenza A is the M2 proton ion channel, a protein essential for the viral replication cycle.[15] After the virus enters a host cell via an endosome, the acidic environment of the endosome activates the M2 channel, allowing protons to enter the virion. This acidification process is critical for uncoating the viral genome and releasing it into the cytoplasm. Adamantane derivatives, due to their lipophilic nature, position themselves within the M2 channel pore, physically blocking the flow of protons and halting the replication process.[15]

Caption: Adamantane derivatives block the M2 proton channel.

It is crucial to note that the clinical utility of first-generation adamantane antivirals has been diminished by the emergence of resistant viral strains with mutations in the M2 channel.[15][16] This has driven research into new derivatives that can overcome this resistance.[16]

Anticancer Potential

The adamantane scaffold is increasingly being explored in oncology. Its derivatives have shown cytotoxic effects against various cancer cell lines, including breast, lung, and hepatocellular carcinoma.[5][17][18]

-

Mechanisms of Action: The anticancer activity is diverse and not limited to a single pathway.

-

Enzyme Inhibition: Adamantane-based molecules like Opaganib act by inhibiting key kinases involved in cancer cell proliferation.[17]

-

Apoptosis Induction: Some derivatives, such as the retinoid CD437, are potent inducers of apoptosis (programmed cell death) in tumor cells.[17]

-

Sigma Receptor Modulation: Sigma receptors are overexpressed in many tumor types. Adamantane derivatives have been designed as ligands for these receptors, enabling targeted delivery of cytotoxic agents or direct modulation of cancer cell survival pathways.[19]

-

TLR4 Signaling Inhibition: Adamantane-linked isothiourea derivatives have been shown to suppress hepatocellular carcinoma growth by inhibiting the TLR4-MyD88-NF-κB signaling pathway.[17]

-

Enzyme Inhibition

The rigid adamantane framework is an excellent scaffold for orienting pharmacophores to fit precisely into the active sites of enzymes.[13][14]

-

Soluble Epoxide Hydrolase (sEH) Inhibition: sEH is an enzyme that degrades anti-inflammatory epoxy-fatty acids. Inhibitors of sEH are being investigated as anti-inflammatory and analgesic agents. Adamantyl ureas and isothioureas are potent sEH inhibitors, where the adamantane group typically occupies a hydrophobic pocket in the enzyme's active site.[6][17]

-

Cholinesterase Inhibition: In the context of Alzheimer's disease, inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can increase neurotransmitter levels. Adamantyl-based esters and guanylhydrazones have been synthesized and shown to be effective inhibitors of these enzymes.[20][21]

Experimental Protocols for Bioactivity Assessment

To validate the therapeutic potential of novel adamantane-based tertiary alcohols, rigorous and reproducible in vitro assays are essential. The following protocols are foundational for screening antiviral and neuroprotective activities.

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This assay quantifies the ability of a compound to inhibit the production of infectious virus particles.

Principle: A confluent monolayer of host cells is infected with a known quantity of virus in the presence of the test compound. An overlay of semi-solid medium (like agarose) is added to prevent the spread of progeny virus through the medium, ensuring that new infections are localized to neighboring cells, thus forming discrete zones of cell death (plaques). The reduction in the number of plaques compared to a no-drug control indicates antiviral activity.

Step-by-Step Protocol:

-

Cell Seeding: Seed susceptible host cells (e.g., MDCK for influenza) in 6-well plates and incubate until a confluent monolayer is formed (typically 24-48 hours).

-

Compound Preparation: Prepare serial dilutions of the adamantane test compound in serum-free cell culture medium. A stock solution in DMSO is typically used, ensuring the final DMSO concentration in the assay is non-toxic (e.g., <0.5%).

-

Infection: Wash the cell monolayers with phosphate-buffered saline (PBS). Adsorb a standardized amount of virus (e.g., 100 plaque-forming units, PFU) onto the cells for 1 hour at 37°C.

-

Treatment: Remove the viral inoculum. Add the medium containing the different concentrations of the test compound to the wells. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).

-

Overlay: After a 1-hour incubation with the compound, remove the medium and overlay the cells with a mixture of 2X culture medium and low-melting-point agarose containing the corresponding concentration of the test compound.

-

Incubation: Incubate the plates at 37°C in a CO₂ incubator for 48-72 hours, or until plaques are visible.

-

Visualization and Counting: Fix the cells (e.g., with 4% formaldehyde) and stain with a solution like crystal violet. Count the number of plaques in each well.

-

Calculation: Calculate the percentage of plaque reduction relative to the virus control. The 50% effective concentration (EC₅₀) can be determined using dose-response curve analysis.

Caption: Experimental workflow for the Plaque Reduction Assay.

Neuroprotective Activity Assay (NMDA-induced Excitotoxicity)

This cell-based assay assesses a compound's ability to protect neurons from cell death induced by glutamate receptor overstimulation.

Step-by-Step Protocol:

-

Cell Culture: Culture primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in appropriate plates.

-

Pre-treatment: Treat the neuronal cultures with various concentrations of the adamantane tertiary alcohol for a defined period (e.g., 1-2 hours).

-

Induction of Excitotoxicity: Expose the pre-treated cells to a toxic concentration of NMDA (e.g., 100-500 µM) along with a co-agonist like glycine for 15-30 minutes.

-

Wash and Incubate: Wash the cells gently to remove NMDA and the test compound, and replace with fresh culture medium.

-

Incubation: Incubate the cells for 24 hours to allow for the progression of cell death.

-

Viability Assessment: Measure cell viability using a standard method such as the MTT assay (see below) or by quantifying lactate dehydrogenase (LDH) release into the culture medium (an indicator of cell death).

-

Analysis: Compare the viability of compound-treated cells to controls (untreated cells and cells treated with NMDA alone). Increased viability in the presence of the compound indicates a neuroprotective effect.

Cytotoxicity Assay (MTT Assay)

This is a critical control experiment to ensure that any observed biological activity is not simply due to the compound killing the cells.

Step-by-Step Protocol:

-

Cell Seeding: Seed the relevant cells (e.g., host cells for antiviral assays, neuronal cells for neuroprotection assays) in a 96-well plate and allow them to attach overnight.

-

Compound Treatment: Treat the cells with the same range of concentrations of the adamantane compound used in the activity assays.

-

Incubation: Incubate for a period relevant to the main experiment (e.g., 24-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Measurement: Read the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculation: Calculate the percentage of cell viability relative to untreated control cells. This allows for the determination of the 50% cytotoxic concentration (CC₅₀). A good drug candidate should have a high therapeutic index (or selectivity index, SI), calculated as CC₅₀ / EC₅₀.

Data Summary & Interpretation

For effective drug development, it is essential to compare the potency and potential toxicity of different derivatives.

| Compound Class | Target | Specific Example | Reported Activity | Citation(s) |

| Neuroprotective | NMDA Receptor | Memantine (amine analog) | Improves cognitive function in AD | [8][10] |

| Neuroprotective | Non-NMDA | 5-hydroxyadamantane-2-on | Increases cerebral blood flow in ischemia | [10][11][12] |

| Antiviral | Influenza A M2 Channel | Amantadine/Rimantadine (amine analogs) | Inhibition of viral replication | [14][15][22] |

| Anticancer | Kinases / Apoptosis | Opaganib / CD437 | Cytotoxic to various tumor cell lines | [17] |

| Enzyme Inhibitor | Soluble Epoxide Hydrolase | Adamantyl ureas | Potent sEH inhibition (low nM IC₅₀) | [6] |

| Enzyme Inhibitor | Butyrylcholinesterase | Adamantyl guanylhydrazones | BChE inhibition | [20] |

Conclusion and Future Perspectives

Adamantane-based tertiary alcohols and their related derivatives represent a versatile and highly valuable chemical scaffold for drug discovery. Their unique combination of lipophilicity, rigidity, and three-dimensionality allows for potent and selective interactions with a wide array of biological targets, from viral ion channels to central nervous system receptors and enzymes. The demonstrated activities in neuroprotection, virology, and oncology underscore the immense potential of this compound class.

Future research should focus on designing next-generation derivatives that can overcome challenges such as viral resistance. The exploration of novel adamantane-based compounds as enzyme inhibitors and modulators of complex signaling pathways remains a promising frontier. By leveraging the foundational protocols and mechanistic understanding outlined in this guide, researchers can continue to unlock the full therapeutic potential of this remarkable molecular architecture.

References

- Vertex AI Search. (2024). Adamantanes for the Treatment of Neurodegenerative Diseases in the Era of the COVID-19 Pandemic.

- PubMed Central. (n.d.). Adamantanes for the treatment of neurodegenerative diseases in the presence of SARS-CoV-2.

- PubMed. (2011). [New adamantane derivatives and ways of overcoming the resistance of influenza A viruses to rimantadine and amantadine].

- BenchChem. (n.d.).

- MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties.

- PubMed Central. (n.d.).

- Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research.

- Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions.

- ResearchGate. (n.d.).

- MDPI. (n.d.). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies.

- PubMed Central. (2021). Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling.

- SciSpace. (n.d.).

- ResearchGate. (n.d.). Fluorophenyl Adamantane Derivatives Anticancer Activity and Biological Targets.

- ResearchGate. (2025).

- Wikipedia. (n.d.). Adamantane.

- Molecular Diversity. (2025). Recent advances in adamantane-linked heterocycles: synthesis and biological activity.

- PubMed Central. (n.d.).

- Google Patents. (n.d.). CN101798270B - Method for preparing 3-amino-1-adamantane alcohol.

- ResearchGate. (n.d.). Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability.

- MDPI. (n.d.).

- PubMed. (2012). Adamantane-substituted guanylhydrazones: novel inhibitors of butyrylcholinesterase.

- ResearchGate. (n.d.).

- MDPI. (n.d.). Cholinesterase Inhibitory Activities of Adamantyl-Based Derivatives and Their Molecular Docking Studies.

- PubMed. (n.d.).

Sources

- 1. Adamantane - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. jchr.org [jchr.org]

- 4. Recent advances in adamantane-linked heterocycles: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jchr.org [jchr.org]

- 6. researchgate.net [researchgate.net]

- 7. CN101798270B - Method for preparing 3-amino-1-adamantane alcohol - Google Patents [patents.google.com]

- 8. neurodegenerativejournal.com [neurodegenerativejournal.com]

- 9. Adamantanes for the treatment of neurodegenerative diseases in the presence of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cerebrovascular and Neuroprotective Effects of Adamantane Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cerebrovascular and neuroprotective effects of adamantane derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. [New adamantane derivatives and ways of overcoming the resistance of influenza A viruses to rimantadine and amantadine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Adamantane-substituted guanylhydrazones: novel inhibitors of butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. mdpi.com [mdpi.com]

Unlocking the Therapeutic Potential of 2-Phenyladamantan-2-ol: A Technical Guide to Putative Targets

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The adamantane scaffold, a rigid, lipophilic, three-dimensional structure, has proven to be a privileged motif in medicinal chemistry, leading to the development of several clinically approved drugs for a range of diseases.[1][2] This guide delves into the therapeutic potential of a specific, yet underexplored derivative, 2-phenyladamantan-2-ol. By dissecting its unique structural features—the adamantane cage, a strategically positioned phenyl ring, and a tertiary alcohol—we will extrapolate from the extensive research on related adamantane compounds to hypothesize and explore its most promising therapeutic targets. This document will serve as a comprehensive resource, providing not only a theoretical framework but also actionable experimental protocols for researchers seeking to investigate the pharmacological profile of this intriguing molecule.

Introduction: The Adamantane Advantage in Drug Discovery

The adamantane moiety's journey from a petroleum-derived curiosity to a cornerstone of pharmaceutical design is a testament to its remarkable physicochemical properties. Its inherent lipophilicity enhances blood-brain barrier permeability, making it an ideal scaffold for central nervous system (CNS) drug discovery.[3] The rigid, cage-like structure allows for precise spatial orientation of functional groups, facilitating optimal interactions with biological targets.[3] This has been successfully exploited in the development of drugs targeting ion channels and enzymes.[1][4]

This compound presents a compelling case for investigation. The phenyl group introduces potential for π-π stacking and hydrophobic interactions within target binding pockets, while the tertiary alcohol can participate in hydrogen bonding. This unique combination suggests a nuanced pharmacological profile that warrants in-depth exploration.

Hypothesized Therapeutic Targets of this compound

Based on the extensive literature on adamantane derivatives, we propose three primary areas of therapeutic potential for this compound:

-

Neurodegenerative Diseases: Targeting NMDA receptors and cholinesterases.

-

Viral Infections: As an ion channel blocker.

-

Oncology: Through enzyme inhibition.

Central Nervous System: A Focus on Neurodegeneration

The lipophilic nature of the adamantane core strongly suggests that this compound can readily cross the blood-brain barrier, making it a prime candidate for treating neurological disorders.